molecular formula C16H17NO4S B2882720 N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide CAS No. 500118-62-7

N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide

Cat. No.: B2882720
CAS No.: 500118-62-7
M. Wt: 319.38
InChI Key: CHTIMUQGMAGWES-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide is a high-purity chemical intermediate of significant interest in advanced organic and medicinal chemistry research. This compound features a reactive oxirane (epoxide) ring, a versatile functional group known for its ability to undergo ring-opening reactions with various nucleophiles, facilitating the synthesis of more complex molecular architectures . The presence of the benzenesulfonamide group is also of particular note, as this moiety is commonly investigated for its potential biological activities and is frequently found in compounds studied for various therapeutic targets . The primary research application of this compound is as a key building block in synthetic chemistry. Its molecular structure makes it a valuable precursor for the development of novel chemical entities, potentially serving as a core structure for the synthesis of libraries of compounds for high-throughput screening. It is strictly intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-14-9-7-13(8-10-14)17(11-15-12-21-15)22(18,19)16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTIMUQGMAGWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, with the molecular formula C16H17NO4S and a molecular weight of 319.38 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a methoxyphenyl moiety and an oxirane ring. The structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H17NO4S
Molecular Weight319.38 g/mol
PurityTypically 95%
IUPAC NameThis compound
CAS Number500118-62-7

Mechanisms of Biological Activity

Study 1: Anticancer Activity

A study investigating various sulfonamide derivatives found that compounds with similar structural features demonstrated significant cytotoxicity against several cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance potency .

Study 2: Progesterone Receptor Modulation

Research on related benzenesulfonamide derivatives revealed that they could effectively bind to progesterone receptors, inhibiting their activity. This class of compounds has been proposed as potential therapeutic agents for conditions such as uterine fibroids and breast cancer . Although specific data on this compound is lacking, its structural similarity to effective analogs suggests a possibility for similar functionality.

Biological Activity Summary Table

Biological ActivityObservations
Anticancer ActivityPotential cytotoxic effects in cancer cell lines; IC50 values in low micromolar range reported for related compounds
Progesterone Receptor AntagonismStructural analogs show binding affinity; potential therapeutic applications in gynecological conditions
Enzyme InhibitionSulfonamide derivatives often inhibit key metabolic enzymes; further studies needed for specificity

Comparison with Similar Compounds

Key Analogues :

  • N-(Oxiran-2-ylmethyl) sulfonamides (e.g., N-(2-(3-bromophenyl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide ):
    • Structural Differences : Bromophenyl or benzyloxy substituents replace the 4-methoxyphenyl group.
    • Synthesis : Synthesized via allylation followed by sulfonylation (69–73% yields), comparable to methods for the target compound .
    • Reactivity : The epoxide ring undergoes nucleophilic attack (e.g., by benzylamine) following the Krasuskii rule, suggesting similar reactivity for the target compound .
  • N-(4-Methoxyphenethyl)benzenesulfonamides :

    • Structural Differences : A phenethyl group replaces the oxiran-2-ylmethyl moiety.
    • Bioactivity : Derivatives exhibit antibacterial activity against E. coli (biofilm inhibition), highlighting the role of the 4-methoxyphenyl group in targeting bacterial membranes .
  • 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide : Structural Differences: A methyl group replaces the oxiran-2-ylmethyl moiety. Crystallography: Crystallizes in monoclinic systems, contrasting with orthorhombic structures of other analogues, indicating substituent-dependent packing .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Key Solvents) Yield (%)
N-(4-Methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide Not reported Not reported Not reported Discontinued
N-(2-(3-Bromophenyl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide 422.34 Not reported DCM, Ethyl acetate 73
N-(4-Methoxyphenethyl)benzenesulfonamide ~335 (estimated) 142–143 DMF, DMSO 35–71
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide 291.34 Not reported Not reported Not reported

Notes:

  • The oxiran-2-ylmethyl group may reduce solubility in polar solvents due to its hydrophobic nature, whereas methoxyphenethyl groups enhance solubility in DMF/DMSO .
  • Bromine substituents increase molecular weight and may lower melting points compared to methoxy analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide with high purity?

  • Methodology :

  • Nucleophilic Substitution : React 4-methoxybenzenesulfonyl chloride with N-(oxiran-2-ylmethyl)-4-methoxyaniline in the presence of a base (e.g., K2_2CO3_3 or NaOH) to facilitate sulfonamide bond formation. Control stoichiometry to minimize byproducts .
  • Epoxide Handling : Maintain anhydrous conditions during the reaction to prevent premature ring-opening of the oxirane (epoxide) group. Use aprotic solvents like dichloromethane or THF .
  • Purification : Recrystallize the crude product from ethanol or ethyl acetate to isolate high-purity crystals. Monitor purity via TLC (Rf_f values) and confirm with 1^1H NMR (e.g., δ 3.8–4.2 ppm for oxirane protons) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H NMR to identify aromatic protons (δ 6.8–7.8 ppm for substituted phenyl groups) and oxirane protons (δ 3.8–4.2 ppm). 13^{13}C NMR confirms sulfonamide carbonyls (δ ~125–135 ppm) and methoxy carbons (δ ~55 ppm) .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (1150–1350 cm1^{-1}) and epoxide C-O-C asymmetric vibrations (~850 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfonamide and epoxide moieties .

Advanced Research Questions

Q. How does the epoxide ring in this compound influence its reactivity in nucleophilic ring-opening reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates under acidic (e.g., H2_2SO4_4) vs. basic (e.g., NaOH) conditions using in situ 1^1H NMR to track epoxide ring-opening. Monitor regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) .
  • Computational Modeling : Employ DFT calculations to predict transition states and electron density maps for the oxirane ring, guiding rational design of derivatives .
  • Product Characterization : Use X-ray crystallography (SHELX refinement) to resolve stereochemistry of ring-opened products .

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide-epoxide hybrids?

  • Methodology :

  • Standardized Assays : Replicate antimicrobial or anticancer assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. Use reference compounds (e.g., known sulfonamide drugs) for benchmarking .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity trends via IC50_{50} or MIC values .
  • Metabolic Stability Testing : Evaluate oxidative metabolism (e.g., CYP450 enzymes) to assess if epoxide instability contributes to divergent activity reports .

Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., carbonic anhydrase)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn2+^{2+} coordination in carbonic anhydrase). Validate with crystallographic data .
  • MD Simulations : Run 100-ns simulations to assess conformational stability of the ligand-protein complex, focusing on hydrogen bonds with key residues (e.g., Thr199 in carbonic anhydrase) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

  • Methodology :

  • Nonlinear Regression : Fit IC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism). Include controls for solvent effects (e.g., DMSO) .
  • ANOVA with Post Hoc Tests : Compare multiple derivatives’ activities using Tukey’s HSD test to identify significant differences (p < 0.05) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with improved solubility?

  • Methodology :

  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that dominate crystal packing. Modify substituents (e.g., adding polar groups) to disrupt aggregation .
  • Solubility Prediction : Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to screen solvents for co-crystallization .

Methodological Challenges

Q. What are the key pitfalls in characterizing sulfonamide-epoxide hybrids via NMR, and how can they be mitigated?

  • Solutions :

  • Dynamic Effects : Epoxide ring-opening during analysis can broaden peaks. Use low-temperature (e.g., –40°C) 1^1H NMR to stabilize the structure .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6_6) may react with the epoxide. Pre-test solvent compatibility with a small sample .

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